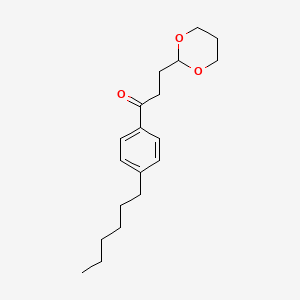

3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-2-3-4-5-7-16-8-10-17(11-9-16)18(20)12-13-19-21-14-6-15-22-19/h8-11,19H,2-7,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMJPIBWMIRGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645978 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-17-2 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Mechanistic Investigations of Synthetic Transformations Involving Propiophenone and 1,3 Dioxane Substrates

Elucidation of Carbon-Carbon Bond Formation Mechanisms in Propiophenone (B1677668) Synthesis

The formation of the propiophenone core of the target molecule necessitates the creation of a carbon-carbon bond between an aromatic ring and an acyl group. Several mechanistic pathways can be envisaged for this transformation, each with its own set of intermediates and stereochemical implications.

Radical-mediated reactions have emerged as powerful tools for the formation of carbon-carbon bonds, offering alternative pathways to traditional ionic reactions. In the context of aryl ketone synthesis, radical pathways can provide access to complex molecular architectures under mild conditions.

One such approach involves the generation of acyl radicals, which can then be coupled with aromatic systems. For instance, the photocatalytic activation of certain precursors can lead to the formation of acyl radicals that subsequently participate in the acylation of arenes. This process often involves a photoredox catalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate the key radical intermediate. The regioselectivity of the acylation can be influenced by the electronic properties of the aromatic substrate.

Another strategy involves the C-H functionalization of arenes through a radical-metal crossover mechanism. In this approach, a radical is generated and then intercepted by a metal catalyst, which facilitates the cross-coupling with an aromatic partner. This method avoids the need for pre-functionalized arenes and can be applied to the synthesis of a variety of aryl ketones.

Recent advancements in photoredox catalysis have enabled the synthesis of substituted propiophenones. For example, the combination of photoredox and nickel catalysis allows for the coupling of aryl halides with aldehydes, proceeding through a radical mechanism to furnish the desired propiophenone derivatives. These reactions are often characterized by their mild conditions and broad functional group tolerance.

| Pathway | Key Intermediate | Typical Conditions | Advantages |

|---|---|---|---|

| Photocatalytic Acylation | Acyl Radical | Visible light, photoredox catalyst | Mild reaction conditions, high functional group tolerance |

| Radical-Metal Crossover | Aryl Radical/Metal Complex | Metal catalyst, radical initiator | Avoids pre-functionalization of arenes |

Enolate chemistry is fundamental to the formation of carbon-carbon bonds in a vast array of organic syntheses. The aldol (B89426) reaction, in particular, which involves the nucleophilic addition of an enolate to a carbonyl compound, is a cornerstone of synthetic organic chemistry. In the synthesis of substituted propiophenones, stereoselective aldol reactions play a pivotal role in controlling the three-dimensional arrangement of atoms in the final product.

The stereochemical outcome of an aldol reaction is highly dependent on the geometry of the enolate (E or Z) and the nature of the metal counterion. The Zimmerman-Traxler model provides a powerful predictive tool for understanding the diastereoselectivity of aldol reactions. researchgate.net This model proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde. researchgate.netgoogle.com The substituents on the enolate and the aldehyde prefer to occupy equatorial positions in this transition state to minimize steric interactions. researchgate.net

For propiophenone, deprotonation with a strong base such as lithium diisopropylamide (LDA) generates a lithium enolate. The geometry of this enolate can be influenced by the reaction conditions. The subsequent reaction of this enolate with an aldehyde proceeds through the Zimmerman-Traxler transition state. A (Z)-enolate generally leads to the syn-aldol product, while an (E)-enolate typically affords the anti-aldol product. researchgate.net

Computational studies have been employed to further elucidate the intricacies of these transition states and to rationalize the observed stereoselectivities. google.com These studies have highlighted the importance of steric interactions between substituents on the propiophenone-derived enolate and the incoming aldehyde in determining the facial selectivity of the reaction. google.com For instance, in the aldol-Tishchenko reaction of propiophenone-derived sulfinimines, unfavorable steric interactions can lead to a reversal of stereoselectivity compared to acetophenone-derived substrates. google.com

| Enolate Geometry | Predicted Product (Zimmerman-Traxler) | Key Influencing Factors |

|---|---|---|

| (Z)-enolate | syn-Aldol | Metal counterion, solvent, temperature |

| (E)-enolate | anti-Aldol | Steric bulk of substituents, choice of base |

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two adjacent substituents. nih.gov The resulting strained triple bond makes arynes potent electrophiles and dienophiles, enabling a wide range of transformations for the functionalization of aromatic systems. nih.gov

The generation of arynes can be achieved under various conditions, often starting from ortho-dihaloarenes or ortho-silyl aryl triflates. nih.gov Once generated, arynes can undergo nucleophilic addition, pericyclic reactions, and insertion reactions. nih.govnih.gov

In the context of propiophenone synthesis, the functionalization of the aromatic ring could potentially be achieved through aryne intermediates. For example, a suitably substituted aryne could react with a nucleophile to introduce a desired substituent onto the aromatic ring. While direct examples of propiophenone enolates reacting with arynes are not extensively documented in the literature, the general reactivity of arynes with carbon nucleophiles suggests that such a reaction is plausible. The nucleophilic addition of an enolate to an aryne would result in the formation of a new carbon-carbon bond on the aromatic ring.

The regioselectivity of nucleophilic addition to unsymmetrically substituted arynes is governed by both electronic and steric factors. Electron-withdrawing groups on the aryne generally direct the nucleophile to the meta position, while electron-donating groups can lead to a mixture of products.

Furthermore, arynes can participate in multicomponent reactions, allowing for the rapid construction of complex molecular scaffolds. nih.gov This approach could potentially be harnessed for the efficient synthesis of highly substituted propiophenone derivatives.

Mechanistic Aspects of 1,3-Dioxane (B1201747) Ring Formation and Subsequent Transformations

The formation of a 1,3-dioxane ring is a classic example of an acid-catalyzed acetalization reaction. This reaction involves the condensation of a carbonyl compound with a 1,3-diol, such as 1,3-propanediol (B51772). The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. researchgate.net

Nucleophilic attack by the diol: One of the hydroxyl groups of the 1,3-diol acts as a nucleophile and attacks the activated carbonyl carbon. researchgate.net

Proton transfer: A proton is transferred from the newly attached hydroxyl group to another base, often a solvent molecule or the conjugate base of the acid catalyst.

Formation of a hemiacetal: This initial series of steps results in the formation of a hemiacetal intermediate. researchgate.net

Protonation of the hemiacetal hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). researchgate.net

Elimination of water: The lone pair of electrons on the remaining oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion. researchgate.net

Intramolecular nucleophilic attack: The second hydroxyl group of the 1,3-diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, leading to the formation of the six-membered dioxane ring.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral 1,3-dioxane product.

Deacetalization, the reverse reaction, is also acid-catalyzed and proceeds through the microscopic reverse of the acetalization mechanism. The presence of excess water drives the equilibrium towards the carbonyl compound and the diol.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Protonation of the carbonyl group | Protonated carbonyl |

| 2 | Nucleophilic attack by the diol | Tetrahedral intermediate |

| 3 | Formation of the hemiacetal | Hemiacetal |

| 4 | Formation of the oxonium ion | Oxonium ion |

| 5 | Intramolecular cyclization | Protonated 1,3-dioxane |

| 6 | Deprotonation | 1,3-Dioxane |

The 1,3-dioxane ring is generally stable to nucleophiles and bases but can be cleaved under acidic conditions or with certain reducing agents. The cleavage of 1,3-dioxanes often proceeds through the formation of an oxocarbenium ion intermediate.

Acid-catalyzed hydrolysis, as described in the previous section, is a form of nucleophilic cleavage where water acts as the nucleophile. The reaction is initiated by protonation of one of the ring oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, ultimately leading to the diol and the carbonyl compound.

Reductive cleavage of 1,3-dioxanes can be achieved using reagents such as lithium aluminum hydride in the presence of a Lewis acid (e.g., AlCl₃) or borane. The mechanism is believed to involve the coordination of the Lewis acid to one of the ring oxygens, facilitating the cleavage of a C-O bond to form an oxocarbenium ion. A hydride species then attacks this electrophilic intermediate to yield the ring-opened product, which is a hydroxy ether. The regioselectivity of the cleavage is influenced by the substitution pattern on the dioxane ring, with cleavage generally occurring to form the more stable carbocation intermediate.

In some cases, nucleophilic attack can occur at the C2 position of the dioxane ring, particularly if there is a good leaving group at this position. This would proceed through a standard SN1 or SN2 mechanism, depending on the substrate and reaction conditions. For example, the trapping of an anionic derivative of a 1,3-dioxane with an electrophile allows for the synthesis of homologated cyclic acetals.

Catalytic and Reagent-Mediated Reaction Pathways

The synthesis and transformation of molecules containing both propiophenone and 1,3-dioxane moieties, such as 3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone, are governed by a variety of catalytic and reagent-mediated pathways. These reactions typically involve the formation of the 1,3-dioxane ring through acetalization of a carbonyl group or transformations involving the propiophenone backbone. Mechanistic understanding of these pathways is crucial for controlling reaction outcomes, stereoselectivity, and yield. Key approaches include acid catalysis, organocatalysis, and transition metal-mediated reactions.

Acid-Catalyzed Acetalization

The formation of the 1,3-dioxane ring in this compound likely proceeds through an acid-catalyzed acetalization of a corresponding β-dicarbonyl precursor with 1,3-propanediol. This classical reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product. The generally accepted mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: An acid catalyst, such as a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., boron trifluoride etherate), protonates one of the carbonyl oxygens of the propiophenone precursor, enhancing its electrophilicity.

Nucleophilic Attack by the Diol: A hydroxyl group from 1,3-propanediol acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to another hydroxyl group, preparing it to leave as a water molecule.

Formation of an Oxocarbenium Ion: The departure of a water molecule leads to the formation of a resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group of the 1,3-propanediol attacks the oxocarbenium ion in an intramolecular fashion, leading to the formation of the six-membered 1,3-dioxane ring.

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final 1,3-dioxane product.

Solid acid catalysts, such as cation exchange resins and zeolites, have also been employed to facilitate similar acetalization reactions, offering advantages in terms of catalyst recovery and reuse. For instance, ZnAlMCM-41, a mesoporous solid acid catalyst, has been shown to be effective in the Prins cyclization to form 1,3-dioxanes. rsc.org

Table 1: Comparison of Catalysts for Acetalization Reactions of Carbonyl Compounds with Diols

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Toluene (B28343), reflux with Dean-Stark trap | Inexpensive, effective | Can be corrosive, difficult to remove |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Aprotic solvent (e.g., CH₂Cl₂), room temp. | Mild conditions, high efficiency | Moisture sensitive, can be toxic |

| Solid Acid | Cation Exchange Resin (e.g., Amberlyst-15) | Solvent or solvent-free, elevated temp. | Reusable, easy separation | Lower activity than homogeneous catalysts |

| Heteropolyacid | H₆[P₂W₁₈O₆₂] | Water or solvent-free, 60°C | High acidity, environmentally benign | Can be expensive |

Organocatalytic Pathways

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and it can be applied to reactions involving propiophenone and related substrates. Proline and its derivatives are well-known organocatalysts for asymmetric aldol reactions, which could be a key step in constructing the carbon skeleton of propiophenone derivatives. nih.gov The mechanism of a proline-catalyzed aldol reaction generally involves the formation of an enamine intermediate between the ketone (propiophenone) and the catalyst. This enamine then reacts with an aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst. While not directly forming the dioxane ring, this methodology allows for the stereocontrolled synthesis of precursors to this compound.

Bifunctional organocatalysts, such as those based on thiourea, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating reactions under mild conditions. researchgate.net Such catalysts could be envisioned to play a role in the stereoselective synthesis of precursors to the target molecule.

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium, rhodium, and copper, are widely used to catalyze a variety of organic transformations that could be relevant to the synthesis and modification of this compound. mdpi.comstonybrook.edu For instance, cross-coupling reactions such as the Suzuki or Heck reactions could be employed to introduce the hexyl group onto the aromatic ring of a propiophenone precursor. mdpi.com

The general catalytic cycle for a Suzuki coupling, for example, involves:

Oxidative Addition: The aryl halide (e.g., 4'-bromo or 4'-iodopropiophenone) reacts with a Pd(0) catalyst to form a Pd(II) species.

Transmetalation: The organoboron reagent (e.g., hexylboronic acid) transfers the hexyl group to the palladium center.

Reductive Elimination: The desired C-C bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Furthermore, transition metal catalysts can be involved in hydrogenation, oxidation, and carbonylation reactions of propiophenone derivatives. The choice of ligand on the metal center is often crucial for controlling the selectivity and efficiency of these transformations. stonybrook.edu

Table 2: Overview of Potential Catalytic Pathways in the Synthesis of Substituted Propiophenones

| Reaction Type | Catalyst System | Substrates | Product Type | Mechanistic Feature |

| Friedel-Crafts Acylation | AlCl₃ | Benzene (B151609) derivative, Propionyl chloride | Propiophenone derivative | Electrophilic aromatic substitution |

| Suzuki Coupling | Pd(PPh₃)₄, base | Aryl halide, Alkylboronic acid | Alkyl-substituted aryl ketone | Oxidative addition, transmetalation, reductive elimination |

| Heck Reaction | Pd(OAc)₂, PPh₃, base | Aryl halide, Alkene | Alkenyl-substituted aryl ketone | Oxidative addition, migratory insertion, β-hydride elimination |

| Asymmetric Aldol | (S)-Proline | Ketone, Aldehyde | β-Hydroxy ketone | Enamine intermediate |

Iv. Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the precise architecture of 3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone.

The complete assignment of the molecular structure is achieved by systematically interpreting data from several NMR experiments.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The aromatic protons on the 4'-hexyl-substituted ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic protons of the hexyl chain, the propiophenone (B1677668) backbone, and the 1,3-dioxane (B1201747) ring would resonate in the upfield region. The protons alpha to the carbonyl group are typically deshielded and appear around 2-2.5 ppm. oregonstate.edu The single proton on the acetal (B89532) carbon of the dioxane ring would appear as a distinct triplet.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon is the most deshielded, appearing far downfield (>190 ppm). oregonstate.edulibretexts.org Aromatic carbons resonate in the 120-150 ppm range, while the acetal carbon of the dioxane ring appears around 100 ppm. The remaining aliphatic carbons of the hexyl, ethyl, and dioxane moieties are found in the upfield region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, -90, and -135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is crucial for definitive assignments. uvic.ca

2D NMR Correlation Spectroscopy:

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.com It would reveal correlations within the ethyl group of the propiophenone, along the entire hexyl chain, and within the propylene (B89431) bridge of the 1,3-dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, providing unambiguous C-H assignments. emerypharma.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. emerypharma.comresearchgate.net This is critical for piecing the molecular fragments together. Key correlations would include those from the protons on the CH₂ group adjacent to the carbonyl to the carbonyl carbon itself and to the quaternary aromatic carbon, confirming the propiophenone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining the molecule's stereochemistry and preferred conformation. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C=O | - | ~199.0 | - |

| Aromatic C-1' | - | ~135.0 | - |

| Aromatic C-2', C-6' | ~7.9 (d) | ~128.5 | C=O, Aromatic C-4' |

| Aromatic C-3', C-5' | ~7.3 (d) | ~129.0 | Aromatic C-1' |

| Aromatic C-4' | - | ~145.0 | - |

| Hexyl CH₂-1'' | ~2.6 (t) | ~35.5 | Aromatic C-3', C-4', C-5' |

| Hexyl CH₂-2'' to 5'' | ~1.3-1.6 (m) | ~22.5-31.5 | Adjacent CH₂ |

| Hexyl CH₃-6'' | ~0.9 (t) | ~14.0 | Hexyl CH₂-5'' |

| Propiophenone CH₂-2 | ~3.1 (t) | ~38.0 | C=O, Propiophenone C-3 |

| Propiophenone CH₂-3 | ~2.2 (m) | ~30.0 | C=O, Dioxane C-2''' |

| Dioxane CH-2''' | ~4.6 (t) | ~101.5 | Propiophenone C-3, Dioxane C-4'''/6''' |

| Dioxane O-CH₂-4'''/6''' | ~4.1 (m, axial), ~3.8 (m, equatorial) | ~67.0 | Dioxane C-2''', Dioxane C-5''' |

| Dioxane CH₂-5''' | ~2.0 (m, axial), ~1.4 (m, equatorial) | ~25.5 | Dioxane C-4'''/6''' |

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a low-energy chair conformation to minimize torsional and steric strain. thieme-connect.de The presence of two shorter C-O bonds compared to C-C bonds can influence the ring's geometry. thieme-connect.de The bulky propiophenone substituent at the C2 position is expected to strongly favor an equatorial orientation to avoid significant 1,3-diaxial interactions with the axial protons at the C4 and C6 positions. thieme-connect.de

This preferred conformation can be confirmed using NMR. The magnitude of the vicinal coupling constants (³JHH) between the proton at C2 and the protons at C4/C6, as well as between the protons at C4, C5, and C6, can elucidate the dihedral angles and thus the ring's conformation. researchgate.net Furthermore, NOESY experiments can provide definitive proof by showing through-space correlations. For instance, a strong NOE would be expected between the axial protons at C2, C4, and C6, while the equatorial C2 proton would show correlations to both axial and equatorial protons at C4 and C6.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The IR and Raman spectra of this compound are dominated by features corresponding to its principal functional groups. The most prominent band in the IR spectrum is the strong, sharp absorption of the ketone carbonyl (C=O) stretch. For aromatic ketones where the carbonyl is conjugated with the benzene ring, this peak is typically found at a lower wavenumber, around 1685–1690 cm⁻¹. libretexts.org The 1,3-dioxane ring (a cyclic ketal) is characterized by several strong C-O (ether) stretching vibrations, which typically appear in the 1200–1000 cm⁻¹ region of the spectrum.

The C-H bonds in the molecule give rise to distinct stretching and bending vibrations.

Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The numerous C-H bonds in the hexyl chain, propiophenone backbone, and dioxane ring produce strong absorptions just below 3000 cm⁻¹, typically in the 2960–2850 cm⁻¹ range.

C-H Bending: Aromatic C-H out-of-plane bending vibrations in the 900–690 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. Methylene (CH₂) scissoring and rocking vibrations from the aliphatic portions of the molecule are expected in the 1470–1450 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100-3000 | Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2960-2850 | Strong |

| C=O Stretch | Aromatic Ketone | 1690-1685 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Weak |

| CH₂ Bend (Scissoring) | Aliphatic | ~1465 | Medium |

| C-O Stretch | Ketal (Dioxane) | 1200-1000 | Strong |

| C-H Bend (Out-of-plane) | Aromatic (1,4-disubstituted) | 850-800 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and can help confirm the structure through analysis of fragmentation patterns. libretexts.org

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion and its fragments, serving as a definitive confirmation of the chemical formula. nih.gov For C₂₁H₃₂O₃, the expected exact mass is approximately 332.2351.

The fragmentation of the molecular ion provides structural clues. Key fragmentation pathways would include:

Alpha-Cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group. oregonstate.edu This would lead to the formation of a stable acylium ion. Cleavage of the C-C bond between the carbonyl and the ethyl-dioxane chain would generate the [4-hexylbenzoyl]⁺ cation at m/z 189.

Fragmentation of the Hexyl Chain: Stepwise loss of alkyl radicals from the hexyl group attached to the aromatic ring.

Fragmentation of the Dioxane Ring: Cleavage of the C-C bond between the propiophenone chain and the dioxane ring can occur, and the dioxane ring itself can undergo characteristic ring-opening fragmentations.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 332 | [C₂₁H₃₂O₃]⁺ | Molecular Ion (M⁺) |

| 189 | [C₁₃H₁₇O]⁺ | Alpha-cleavage, loss of •CH₂CH₂(C₄H₇O₂) radical |

| 119 | [C₈H₇O]⁺ | Loss of hexyl group from m/z 189 fragment |

| 87 | [C₄H₇O₂]⁺ | Fragment containing the dioxane ring |

| 247 | [C₁₆H₂₃O₂]⁺ | Loss of hexyl radical (•C₆H₁₃) from M⁺ |

Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and structural features of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition.

The calculated molecular weight of this compound (C₂₀H₃₀O₃) is 318.45 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at an m/z of 318. chemguide.co.uk The fragmentation of this molecular ion is predictable based on the functional groups present. libretexts.orgwikipedia.org

Key fragmentation pathways include:

α-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage. docbrown.info A primary fragmentation event is the cleavage of the ethyl-ketone bond, leading to the formation of a stable benzoyl cation. chemicalbook.commassbank.eu

Loss of the ethyl group (-CH₂CH₃) would result in a fragment at m/z 289.

Cleavage yielding the 4-hexylbenzoyl cation ([C₁₃H₁₇O]⁺) would produce a highly abundant peak at m/z 205. This is often the base peak in the spectra of alkyl phenyl ketones.

McLafferty Rearrangement: While less common for aromatic ketones compared to aliphatic ones, a McLafferty-type rearrangement involving the hexyl chain is possible, though it would likely be a minor pathway.

Dioxane Ring Fragmentation: The 1,3-dioxane ring can also undergo characteristic fragmentation. docbrown.inforesearchgate.net This often involves the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules from fragments containing the dioxane moiety. docbrown.info For instance, the [M-87]⁺ fragment corresponding to the loss of the dioxan-2-yl-ethyl radical is plausible.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 318 | [C₂₀H₃₀O₃]⁺ | Molecular Ion (M⁺) |

| 289 | [C₁₈H₂₅O₃]⁺ | Loss of ethyl radical (•C₂H₅) via α-cleavage |

| 231 | [C₁₄H₁₉O₂]⁺ | Loss of the dioxan-2-yl radical |

| 205 | [C₁₃H₁₇O]⁺ | 4-hexylbenzoyl cation (likely base peak) |

| 149 | [C₁₀H₁₃O]⁺ | Cleavage of the hexyl chain (loss of C₄H₉) from the 4-hexylbenzoyl cation |

| 87 | [C₄H₇O₂]⁺ | Dioxan-2-yl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

Identification and Characterization of Reaction Intermediates and Byproducts

The synthesis of this compound likely involves multiple steps, each with the potential for generating intermediates and byproducts. A plausible synthetic route involves the protection of a propiophenone derivative with 1,3-propanediol (B51772) to form the dioxane ring, followed by a Friedel-Crafts acylation or a similar coupling reaction to introduce the hexyl group, or vice-versa. rsc.orgthieme-connect.de

Analytical techniques like GC-MS and LC-MS are invaluable for identifying these related substances. nih.govresearchgate.net

Potential Intermediates:

4'-hexylpropiophenone: The direct precursor before the protection of the ketone.

3-(1,3-Dioxan-2-YL)-propiophenone: The intermediate before the addition of the hexyl group to the phenyl ring.

1-Hexylbenzene: A starting material for the acylation step.

Propanoyl chloride: A reagent for the acylation step.

Potential Byproducts:

Unreacted starting materials: Residual amounts of the precursors mentioned above.

Ortho/meta isomers: Friedel-Crafts acylation can sometimes yield small amounts of ortho or meta isomers in addition to the desired para-substituted product.

Products of incomplete reaction: For instance, the starting ketone without the dioxane protection.

Byproducts from side reactions: Polymerization or degradation products can occur under harsh reaction conditions. hw.ac.uk

These species would be identified by their unique retention times in chromatography and their specific mass spectra, allowing for a comprehensive purity profile of the final compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the substituted acetophenone (B1666503) core. mun.caacs.org

The primary electronic transitions are:

π → π transitions:* Occurring in the aromatic ring and the carbonyl group. These are typically strong absorptions. Substituted acetophenones generally show a strong absorption band (the B-band) below 280 nm. cdnsciencepub.com

n → π transitions:* Involving the non-bonding electrons of the carbonyl oxygen. This transition is symmetry-forbidden and results in a weaker absorption band at a longer wavelength, typically above 300 nm. science-softcon.de

The presence of the para-hexyl group, an alkyl substituent, is expected to cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted propiophenone due to its electron-donating inductive effect. cdnsciencepub.com The dioxane group is a saturated heterocycle and is not expected to significantly contribute to the UV absorption in the 200-400 nm range.

Table 2: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~250-275 | High | 4-hexylpropiophenone system |

| n → π | ~310-330 | Low | Carbonyl group (C=O) |

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Quantitative Analysis

HPLC and UHPLC are the primary techniques for assessing the purity of non-volatile organic compounds like this compound. waters.comauroraprosci.com A reversed-phase method would be most suitable, given the compound's relatively non-polar nature.

A typical HPLC method would involve:

Stationary Phase: A C18 or C8 bonded silica (B1680970) column, providing a non-polar surface for interaction.

Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The gradient would start with a higher water percentage and increase the organic solvent concentration to elute the compound and any less polar impurities.

Detection: A UV detector set at one of the compound's absorption maxima (e.g., ~260 nm) would be used for detection and quantification. epa.gov

UHPLC, using columns with smaller particle sizes, offers higher resolution and faster analysis times compared to traditional HPLC. This would be particularly useful for separating closely related impurities, such as positional isomers. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Intermediate Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com It is particularly useful for identifying volatile starting materials, solvents, or thermally stable byproducts that may be present in the final product. acs.org The compound itself, having a molecular weight of 318.45, should be sufficiently volatile for GC analysis, perhaps at elevated temperatures.

In a GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that acts as a chemical fingerprint for identification. This is highly effective for confirming the presence of intermediates like 1-hexylbenzene or byproducts from the synthesis. nih.gov

Size Exclusion Chromatography (SEC) for Molecular Size Distribution Analysis

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. contractlaboratory.comuhplcs.com It is a technique predominantly used for the analysis of large molecules such as polymers, proteins, and other macromolecules. biocompare.com

For a small molecule like this compound, SEC is not a standard method for purity analysis or characterization. aatbio.com The resolution of SEC in the low molecular weight range is generally poor, and it would not be able to separate the target compound from small-molecule impurities of similar size. researchgate.net Its application would be limited to specific scenarios, such as detecting or quantifying high molecular weight polymeric byproducts that might have formed through undesired side reactions during synthesis. In such a case, the small molecule would elute late, while any large polymer impurities would elute much earlier. contractlaboratory.com

V. Computational Chemistry and Theoretical Investigations of 3 1,3 Dioxan 2 Yl 4 Hexylpropiophenone

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used to model the properties of organic compounds. researchgate.networldscientific.com

The first step in the computational study of 3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone involves determining its most stable three-dimensional structure, a process known as geometry optimization. Due to the presence of several rotatable single bonds, particularly in the hexyl chain and the linkage between the phenyl and dioxan moieties, the molecule can exist in numerous conformations.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-C of hexyl chain) | Relative Energy (kcal/mol) | Method/Basis Set |

| 1 (Global Minimum) | 180° (anti) | 0.00 | B3LYP/6-311++G(d,p) |

| 2 | 60° (gauche) | 0.85 | B3LYP/6-311++G(d,p) |

| 3 | -60° (gauche) | 0.85 | B3LYP/6-311++G(d,p) |

| 4 | 120° (eclipsed, transition state) | 4.50 | B3LYP/6-311++G(d,p) |

Note: This table is illustrative and contains hypothetical data.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. worldscientific.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich hexyl-substituted phenyl ring, while the LUMO would be centered on the propiophenone (B1677668) moiety, specifically the π* antibonding orbital of the carbonyl group. cureffi.org

Analysis of the molecular electrostatic potential (MEP) and charge distribution provides a visual representation of the electron density. In the target molecule, the MEP would show negative potential (red/yellow) around the carbonyl oxygen, indicating a nucleophilic site, and positive potential (blue) around the carbonyl carbon and acidic protons, indicating electrophilic sites.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.25 | Energy of the highest occupied molecular orbital |

| E(LUMO) | -1.80 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.45 | Indicator of chemical stability and reactivity |

Note: This table is illustrative and contains hypothetical data calculated using DFT.

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for structure elucidation and verification. nih.gov By calculating properties for a proposed structure and comparing them to experimental spectra, chemists can confirm the identity and stereochemistry of a synthesized compound. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. nih.govmodgraph.co.uk These calculations are performed on the optimized geometry of the molecule. Discrepancies between predicted and experimental shifts can often be resolved by considering a Boltzmann-weighted average of the shifts for all low-energy conformers, as molecular motion can significantly affect observed resonances. researchgate.netacs.org

Similarly, theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations help in assigning the observed spectral bands to specific molecular motions, such as C=O stretching, C-H bending, or aromatic ring vibrations, confirming the presence of key functional groups.

Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Assignment |

| C=O | 198.5 | 199.2 | Carbonyl Carbon |

| C(ipso-hexyl) | 145.2 | 145.8 | Aromatic C attached to hexyl |

| C(ipso-acyl) | 135.8 | 136.5 | Aromatic C attached to acyl |

| CH (dioxan) | 101.3 | 102.0 | Acetal (B89532) Carbon |

| CH₂ (hexyl) | 35.9 | 36.4 | Methylene (B1212753) adjacent to ring |

| CH₃ (hexyl) | 14.1 | 14.5 | Terminal methyl group |

Note: This table is illustrative and contains hypothetical data.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the transformation from reactants to products, researchers can understand the factors that control reaction outcomes, such as selectivity and rate.

The synthesis of this compound likely involves several steps where selectivity is crucial. For instance, a key step could be a Friedel-Crafts acylation of hexylbenzene (B86705). Computational modeling can predict the regioselectivity of this reaction by calculating the activation energies for acylation at the ortho, meta, and para positions of the hexylbenzene ring. The pathway with the lowest energy barrier corresponds to the major product, which in this case is expected to be the para-substituted isomer due to steric hindrance at the ortho position.

Another example is the nucleophilic addition to the carbonyl group, such as in a Grignard reaction. wikipedia.org If the ketone were prochiral, computational models could predict the stereoselectivity by analyzing the transition states leading to different stereoisomers, as described by models like Cram's Rule. wikipedia.orgresearchgate.net These simulations provide a detailed, step-by-step picture of bond formation and cleavage throughout the reaction. acs.org

The rate of a chemical reaction is determined by its activation energy (energy barrier), which is the energy required to reach the transition state. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. youtube.com

Table 4: Hypothetical Calculated Activation Energies for Friedel-Crafts Acylation of Hexylbenzene

| Reaction Pathway | Product | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Outcome |

| Para-acylation | 4'-hexylpropiophenone | 15.2 | Major Product |

| Ortho-acylation | 2'-hexylpropiophenone | 18.5 | Minor Product |

| Meta-acylation | 3'-hexylpropiophenone | 22.1 | Trace Product |

Note: This table is illustrative and contains hypothetical data.

Theoretical Structure-Reactivity Relationships

Theoretical and computational chemistry provide powerful tools for understanding the relationship between the three-dimensional structure of a molecule and its chemical behavior. For a molecule with the complexity of this compound, these methods can elucidate the subtle interplay of electronic and steric factors that govern its reactivity. By analyzing substituent effects and conformational preferences, a detailed reactivity profile can be predicted.

The reactivity of this compound is primarily dictated by the electronic nature of its constituent parts: the propiophenone core and the substituents on the aromatic ring. The propiophenone moiety contains a carbonyl group (C=O), which is a moderately deactivating, electron-withdrawing group (EWG). This group reduces the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, through both inductive and resonance effects. Consequently, the aromatic ring is less susceptible to electrophilic aromatic substitution than benzene itself.

Conversely, the hexyl group at the para-position (C4') is an alkyl group, which acts as an electron-donating group (EDG). Alkyl groups push electron density towards the aromatic ring primarily through an inductive effect. brainkart.comquora.com This electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles compared to an unsubstituted propiophenone. The activating effect of the para-hexyl group counteracts the deactivating effect of the carbonyl group to some extent.

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.org The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. utexas.edumsudenver.edu

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -CH₃ (proxy for -C₆H₁₃) | para (σₚ) | -0.17 | Electron Donating (Inductive) |

| -CH₃ (proxy for -C₆H₁₃) | meta (σₘ) | -0.07 | Electron Donating (Inductive) |

| -C(=O)CH₃ (proxy for -C(=O)R) | para (σₚ) | +0.50 | Electron Withdrawing |

| -C(=O)CH₃ (proxy for -C(=O)R) | meta (σₘ) | +0.38 | Electron Withdrawing |

| Data sourced from published Hammett constant tables. utexas.edulibretexts.org |

The negative σₚ value for an alkyl group like methyl (-0.17) confirms the electron-donating character of the hexyl group, which activates the ring. The positive σ value for an acetyl group (+0.50) illustrates the strong electron-withdrawing nature of the propiophenone's acyl group, which deactivates the ring. The interplay of these groups determines the precise electronic character and reactivity profile of the molecule.

The reactivity of this compound is not only governed by electronic effects but also significantly influenced by its three-dimensional shape, particularly the conformation of the 1,3-dioxane (B1201747) ring. Like cyclohexane, 1,3-dioxane rings preferentially adopt a low-energy chair conformation to minimize torsional and angular strain. thieme-connect.de

Substituents on the dioxane ring can occupy either an axial or an equatorial position. For the C2 position of the 1,3-dioxane ring, there is a strong thermodynamic preference for substituents to be in the equatorial position. thieme-connect.de This preference is due to the minimization of steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur between an axial substituent at C2 and the axial hydrogens at C4 and C6. thieme-connect.de Given the significant steric bulk of the 4'-hexylpropiophenone-ethyl substituent -(CH₂)₂-C(=O)-Ar, it is computationally and theoretically expected to exist almost exclusively in the equatorial orientation.

The energetic penalty for a substituent to occupy an axial position instead of an equatorial one is known as its conformational free energy, or A-value. A larger A-value indicates a stronger preference for the equatorial position. While a specific A-value for the complex substituent in the title compound has not been determined, values for related groups provide a clear indication of this preference.

| Substituent (R) on 1,3-Dioxane Ring | Position | Conformational Free Energy (ΔG° or A-value) (kcal/mol) |

| Methyl (-CH₃) | C2 | ~3.6 |

| Ethyl (-CH₂CH₃) | C5 | 0.82 |

| Isopropyl (-CH(CH₃)₂) | C5 | 0.90 |

| Phenyl (-C₆H₅) | C2 | ~3.1 |

| Phenyl (-C₆H₅) | C5 | 1.1 |

| Conformational energies are context-dependent. Values are representative for substituents on dioxane rings. researchgate.net |

The large A-values for even moderately sized groups like methyl and phenyl at the C2 position highlight the substantial energetic cost of placing them in an axial orientation. The much larger substituent in this compound would have a significantly higher A-value, effectively locking the dioxane ring in a single conformation.

Vi. Transformations and Derivatizations of 3 1,3 Dioxan 2 Yl 4 Hexylpropiophenone for Expanding Molecular Diversity

Chemical Modifications of the 4'-Hexyl Chain

The 4'-hexyl chain attached to the phenyl ring is amenable to several chemical modifications, primarily through reactions targeting the alkyl chain itself or the aromatic ring to which it is attached. These modifications can alter the lipophilicity, steric bulk, and electronic properties of the molecule.

One common strategy involves the functionalization of the hexyl chain through free-radical halogenation, which can introduce a handle for further nucleophilic substitution reactions. Additionally, oxidation of the benzylic position can yield ketones or carboxylic acids, providing a site for further derivatization.

Another approach is to modify the aromatic ring through electrophilic aromatic substitution reactions. The hexyl group, being an ortho-, para-directing group, can influence the regioselectivity of these reactions. However, the propiophenone (B1677668) group is a meta-director, leading to potential complexities in the substitution pattern.

Table 1: Representative Chemical Modifications of the 4'-Hexyl Chain

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, heat | 3-(1,3-Dioxan-2-yl)-4'-(1-bromohexyl)propiophenone |

| Benzylic Oxidation | KMnO4, H2O, heat | 3-(1,3-Dioxan-2-yl)-4'-(1-oxo-hexyl)propiophenone |

| Aromatic Nitration | HNO3, H2SO4 | 3-(1,3-Dioxan-2-yl)-4'-hexyl-3'-nitropropiophenone |

Reactions Involving the Propiophenone Ketone Functionality

The ketone group of the propiophenone core is a highly reactive site, susceptible to a wide array of nucleophilic additions and reductions. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.

Reduction of the ketone can yield the corresponding secondary alcohol, which can serve as a precursor for esterification or etherification reactions. Alternatively, reductive amination can introduce nitrogen-containing functional groups, leading to the formation of amines and their derivatives. The ketone can also undergo reactions with organometallic reagents, such as Grignard reagents, to form tertiary alcohols.

Table 2: Key Reactions of the Propiophenone Ketone Functionality

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Ketone Reduction | NaBH4, CH3OH | 1-(4'-Hexylphenyl)-1-hydroxy-3-(1,3-dioxan-2-yl)propane |

| Reductive Amination | R-NH2, NaBH3CN | N-Alkyl-1-(4'-hexylphenyl)-3-(1,3-dioxan-2-yl)propan-1-amine |

| Grignard Reaction | R-MgBr, Et2O, then H3O+ | 1-(4'-Hexylphenyl)-1-alkyl-1-hydroxy-3-(1,3-dioxan-2-yl)propane |

Reactivity of the 1,3-Dioxane (B1201747) Moiety as a Protecting Group and a Synthetic Handle

The 1,3-dioxane moiety in 3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone serves as a cyclic acetal (B89532), which is a common protecting group for aldehydes. thieme-connect.deorganic-chemistry.org This group is generally stable under basic and nucleophilic conditions, allowing for selective reactions at other parts of the molecule, such as the ketone or the hexyl chain. thieme-connect.de

The primary reactivity of the 1,3-dioxane is its hydrolysis under acidic conditions to regenerate the parent aldehyde. This deprotection is a crucial step in many synthetic pathways, unveiling a reactive functional group for subsequent transformations. Furthermore, the 1,3-dioxane ring can undergo regioselective ring-opening reactions under specific conditions, providing access to functionalized diol ethers. researchgate.net

Table 3: Reactivity Profile of the 1,3-Dioxane Moiety

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Deprotection (Hydrolysis) | H3O+, H2O | 3-Oxo-3-(4'-hexylphenyl)propanal |

| Reductive Ring Opening | Diisobutylaluminium hydride (DIBAL-H) | 3-Hydroxypropoxy-derivatives |

Synthesis of Advanced Molecular Frameworks Incorporating the Core Structure

The strategic combination of the reactions described in the preceding sections allows for the synthesis of a diverse array of advanced molecular frameworks. By leveraging the differential reactivity of the functional groups, multi-step synthetic sequences can be designed to build complex molecules with tailored properties.

For instance, a synthetic route could begin with the modification of the hexyl chain, followed by a reaction at the ketone functionality, and conclude with the deprotection or transformation of the 1,3-dioxane moiety. This modular approach enables the systematic exploration of the chemical space around the this compound core.

An example of a synthetic pathway could involve the reduction of the ketone to a hydroxyl group, which is then used as a handle for the attachment of another molecular fragment. Subsequent deprotection of the 1,3-dioxane would yield a bifunctional molecule with both an aldehyde and a modified side chain, ready for further elaboration, such as intramolecular cyclization or intermolecular condensation reactions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(1,3-Dioxan-2-yl)-4'-(1-bromohexyl)propiophenone |

| 3-(1,3-Dioxan-2-yl)-4'-(1-oxo-hexyl)propiophenone |

| 3-(1,3-Dioxan-2-yl)-4'-hexyl-3'-nitropropiophenone |

| 3-(1,3-Dioxan-2-yl)-4'-hexyl-3'-bromopropiophenone |

| 1-(4'-Hexylphenyl)-1-hydroxy-3-(1,3-dioxan-2-yl)propane |

| N-Alkyl-1-(4'-hexylphenyl)-3-(1,3-dioxan-2-yl)propan-1-amine |

| 1-(4'-Hexylphenyl)-1-alkyl-1-hydroxy-3-(1,3-dioxan-2-yl)propane |

| 1-(4'-Hexylphenyl)-1-alkenyl-3-(1,3-dioxan-2-yl)propane |

| 3-Oxo-3-(4'-hexylphenyl)propanal |

Q & A

Q. What in silico tools are suitable for predicting metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.